molecular formula C11H7ClF3NO2 B14408026 2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one CAS No. 80777-38-4

2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B14408026
CAS No.: 80777-38-4
M. Wt: 277.62 g/mol
InChI Key: MBQLJWCLZRDFEZ-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is a synthetic organic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a chloroethyl group and a trifluoromethyl group attached to a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-5-chlorobenzoxazole with trifluoroacetic anhydride to introduce the trifluoromethyl group. This intermediate is then subjected to a Friedel-Crafts acylation reaction using chloroacetyl chloride to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl and trifluoromethyl groups can enhance binding affinity and specificity, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(trifluoromethyl)benzene: Shares the trifluoromethyl group but lacks the benzoxazinone core.

    Chloroethyl chloroformate: Contains the chloroethyl group but differs in overall structure and reactivity.

Uniqueness

2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is unique due to the combination of its functional groups and the benzoxazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

80777-38-4

Molecular Formula

C11H7ClF3NO2

Molecular Weight

277.62 g/mol

IUPAC Name

2-(1-chloroethyl)-8-(trifluoromethyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C11H7ClF3NO2/c1-5(12)9-16-8-6(10(17)18-9)3-2-4-7(8)11(13,14)15/h2-5H,1H3

InChI Key

MBQLJWCLZRDFEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(C=CC=C2C(F)(F)F)C(=O)O1)Cl

Origin of Product

United States

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